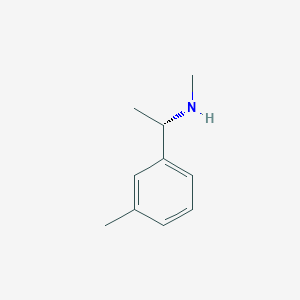
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomerically pure amine, meaning it exists in a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of (S)-1-(m-tolyl)ethan-1-one with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This biocatalytic approach is environmentally friendly and can produce high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
科学的研究の応用
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs for neurological disorders.
Industry: The compound is used in the production of fine chemicals, dyes, and polymers.
作用機序
The mechanism of action of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved. For example, it may influence neurotransmitter release or receptor activation, leading to changes in cellular signaling and function.
類似化合物との比較
(S)-N-Methyl-1-(m-tolyl)ethan-1-amine can be compared to other similar compounds, such as:
(S)-1-Phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
(S)-N-Methyl-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
(S)-1-(m-Tolyl)ethan-1-amine: Similar structure but without the N-methyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both the N-methyl and m-tolyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
(1S)-N-methyl-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
InChIキー |
FUGUGUMJMRPTNK-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@H](C)NC |
正規SMILES |
CC1=CC(=CC=C1)C(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


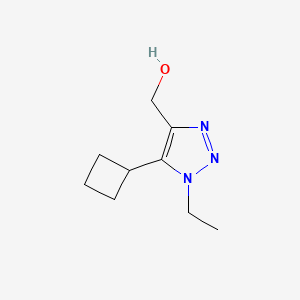
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13063586.png)


![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)

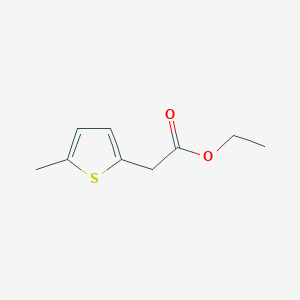
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)

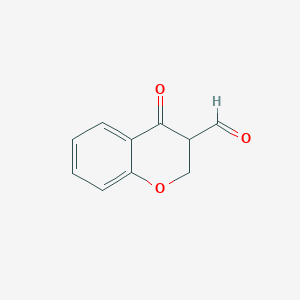
![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
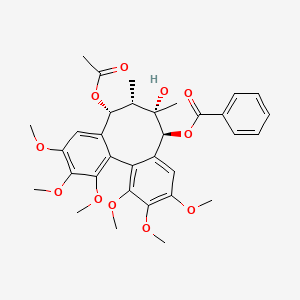
![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)

